

Technical Support Center: ATP Standard Solutions

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Compound of Interest

Compound Name: ATP (Standard)

Cat. No.: B15607026

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This guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage and handling of Adenosine 5'-triphosphate (ATP) standard solutions. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store my lyophilized ATP standard?

For long-term stability, lyophilized ATP powder should be stored at -20°C with desiccation.^{[1][2]} Under these conditions, the decomposition rate is less than 0.5% per year, and the product is stable for at least two years.^{[1][2]} While it can be shipped at ambient temperature without degradation, immediate transfer to -20°C upon receipt is recommended for optimal shelf life.^{[1][2][3]}

Q2: What is the best way to prepare and store an ATP stock solution?

To prepare an ATP stock solution, dissolve the lyophilized powder in sterile, ATP-free water to a desired concentration, for example, 10 mM or 100 mM.^{[4][5]} Since ATP solutions are mildly acidic (pH \sim 3.5), it is crucial to neutralize them to a pH between 6.8 and 7.4 for maximum

stability.[3][6][7] Use a buffer such as MOPS or adjust the pH with NaOH.[4][8] For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C . [4][8][9] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the ATP.[4]

Q3: How stable are ATP solutions at different temperatures?

The stability of ATP solutions is highly dependent on temperature and pH. Neutral ATP solutions are stable for at least one year when stored frozen.[3][8] At refrigerated temperatures ($2-8^{\circ}\text{C}$), a solution is stable for about one week.[3][7][8][10] At room temperature, ATP solutions are not stable and will degrade over time.[11]

Q4: Can I reuse an aliquot of a thawed ATP standard solution?

For optimal performance and to avoid degradation, it is best to use single-use aliquots.[9] Repeated freeze-thaw cycles can lead to a decrease in ATP concentration and affect the accuracy of your experiments.[4] If you must reuse a thawed aliquot, it should be kept on ice during use and promptly refrozen.[8] However, for quantitative assays, fresh dilutions from a newly thawed stock aliquot are always recommended.[12][13]

Q5: What are the common causes of inaccurate results in ATP assays?

Several factors can lead to inaccurate ATP assay results. These include:

- **ATP Degradation:** Improper storage, handling, or preparation of ATP standards can lead to their degradation into ADP and AMP, resulting in lower signal intensity.[3][8]
- **Contamination:** ATP is ubiquitous, and contamination from sources like skin, pipette tips, or reagents can lead to artificially high background readings.[12][14]
- **pH Effects:** The activity of luciferase, the enzyme used in most ATP assays, is pH-sensitive. The sample and the ATP standard should be at the optimal pH for the enzyme, typically around 7.8.[10]
- **Interfering Substances:** High salt concentrations or the presence of certain ions can inhibit the luciferase reaction and quench the luminescent signal.[10]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Action(s)
<p>High Background Luminescence</p>	<p>1. Contamination of reagents, consumables (pipette tips, plates), or work area with ATP. [12][14] 2. Dirty luminometer chamber.[14][15] 3. Light exposure of assay plates.[14]</p>	<p>1. Use ATP-free water and consumables. Wear gloves and maintain a clean workspace. Prepare fresh reagents. 2. Regularly clean the luminometer according to the manufacturer's instructions. 3. Use opaque plates (white or black) and protect them from light before and during the measurement.</p>
<p>Low or No Signal from ATP Standard</p>	<p>1. Degradation of ATP standard due to improper storage (temperature, pH) or multiple freeze-thaw cycles.[3][4][8] 2. Inactive luciferase enzyme. 3. Incorrect assay buffer composition or pH.[10]</p>	<p>1. Prepare fresh ATP standard solutions from a new lyophilized vial. Ensure proper pH adjustment and storage in single-use aliquots at -20°C or below. 2. Check the storage and handling of the luciferase enzyme. Prepare fresh assay mix. 3. Verify the pH of the assay buffer is optimal for the luciferase enzyme (typically $\sim\text{pH } 7.8$).</p>
<p>Signal Instability or Rapid Decay</p>	<p>1. Sub-optimal reaction conditions (e.g., temperature, pH). 2. Presence of ATP-degrading enzymes (ATPases) in the sample.[16] 3. High concentration of luciferase leading to rapid substrate consumption.[17]</p>	<p>1. Ensure the assay is performed at the recommended temperature and pH. 2. For cellular or tissue samples, use appropriate extraction methods to inactivate endogenous enzymes.[18] 3. Optimize the concentration of the luciferase reagent according to the assay protocol. Read the</p>

luminescence immediately after adding the reagent.[13]

Poor Standard Curve Linearity	<p>1. Inaccurate serial dilutions of the ATP standard. 2. Degradation of lower concentration standards. 3. Pipetting errors.</p>	<p>1. Carefully prepare serial dilutions using calibrated pipettes. 2. Prepare fresh dilutions for each experiment as low concentration standards are less stable.[10] 3. Use fresh pipette tips for each dilution to avoid carryover.</p>
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Data Presentation

Table 1: Stability of ATP Solutions at Different Storage Conditions

Storage Temperature	pH	Stability	Reference(s)
Room Temperature	Neutral	Unstable, degrades over time	[11]
2–8°C (Refrigerated)	Neutral	Up to 1 week	[3][7][8][10]
–20°C (Frozen)	Neutral	At least 1 year	[3][8]
–70°C / –80°C (Frozen)	Neutral	At least 1 year; recommended for long-term storage	[4][8]
Acidic (pH < 6.8)	< 6.8	Rapid hydrolysis to ADP and phosphate	[6][19]
Alkaline (pH > 7.4)	> 7.4	Hydrolyzes to AMP and pyrophosphate	[3]

Experimental Protocols

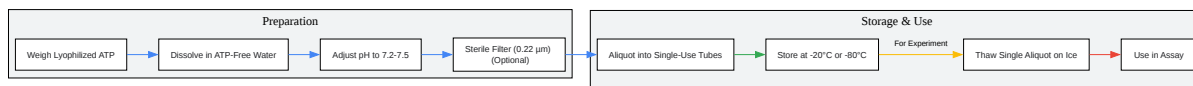
Protocol 1: Preparation of a 10 mM ATP Stock Solution

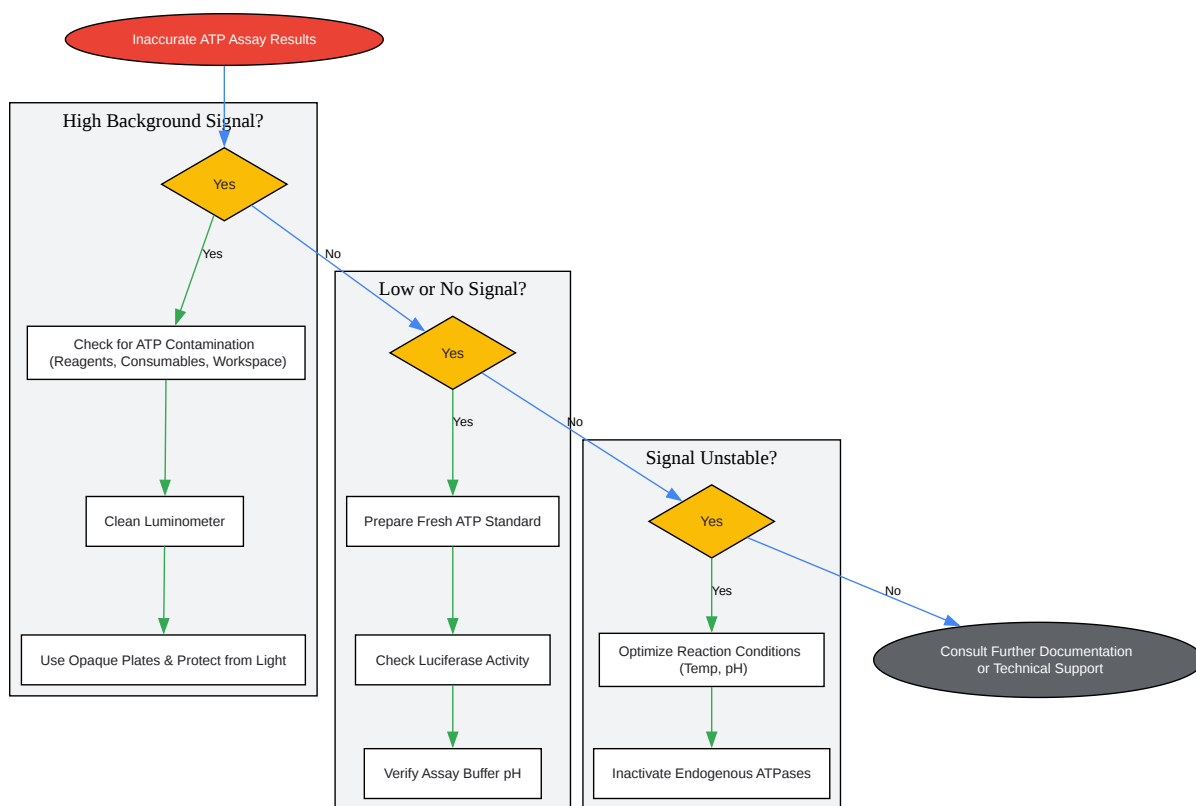
- **Weighing:** Accurately weigh the required amount of lyophilized ATP disodium salt. The molecular weight should be obtained from the product label.
- **Dissolution:** Dissolve the ATP powder in sterile, ATP-free water to achieve a final concentration of 10 mM. For example, for ATP with a molecular weight of 551.1 g/mol, dissolve 5.51 mg in 1 mL of water.
- **pH Adjustment:** The initial solution will be mildly acidic.[1][2][3] Adjust the pH to 7.2-7.5 using a sodium hydroxide (NaOH) solution (e.g., 0.1 M). Monitor the pH carefully using a calibrated pH meter. Keep the solution on ice during this process to minimize degradation.[7]
- **Sterilization (Optional):** If required for your application (e.g., cell culture), sterilize the solution by passing it through a 0.22 μm syringe filter.[9]
- **Aliquoting:** Dispense the neutralized ATP stock solution into small, single-use, sterile microcentrifuge tubes. The aliquot volume should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.[4]
- **Storage:** Immediately store the aliquots at -20°C or -80°C for long-term storage.[4][8]

Protocol 2: Preparation of ATP Standard Curve for Luminescence Assay

- **Thaw Stock Solution:** Thaw a single aliquot of the 10 mM ATP stock solution on ice.
- **Prepare Working Stock:** Prepare a 100 μM working stock solution by diluting the 10 mM stock 1:100 in the same buffer or medium that your samples are in. For example, add 10 μL of 10 mM ATP to 990 μL of ATP-free water or buffer.[13]
- **Serial Dilutions:** Perform serial dilutions of the 100 μM working stock to generate a series of standards. Always use fresh pipette tips for each dilution step. A typical standard curve might range from 1 nM to 10 μM .[5]
- **Use Freshly Prepared Standards:** Use the freshly prepared standards for your assay immediately. Do not store diluted standards as they are not stable.[5][12]

Visualizations





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